molecular formula C11H12N2O2 B11774023 Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

Cat. No.: B11774023
M. Wt: 204.22 g/mol
InChI Key: KPRWWPQJYGHJQT-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to a methyl propanoate group. Key properties include:

  • Molecular Formula: C₁₁H₁₂N₂O₂
  • Molecular Weight: 204.23 g/mol
  • Functional Groups: Methyl ester (–COOCH₃) and pyrrolopyridine bicyclic system .

Notably, the compound’s substitution pattern (3-yl position on the pyrrolo ring) distinguishes it from analogs. However, discrepancies exist in nomenclature: the query specifies a "2-yl" substitution, but available evidence exclusively references the 3-yl isomer. This article assumes the 3-yl variant due to data availability and highlights structural analogs below.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

InChI

InChI=1S/C11H12N2O2/c1-15-10(14)5-4-9-7-8-3-2-6-12-11(8)13-9/h2-3,6-7H,4-5H2,1H3,(H,12,13)

InChI Key

KPRWWPQJYGHJQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(N1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate and its derivatives have shown significant potential in the development of anticancer agents. Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that this compound could serve as a lead compound for further development in anticancer therapies .

1.2 Anti-inflammatory Properties

The structure of this compound implies potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

1.3 Antimicrobial Activity

Certain derivatives of pyrrolo[2,3-b]pyridine compounds have demonstrated efficacy against various bacterial strains. This antimicrobial activity positions this compound as a potential agent for developing new antibiotics .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization to create a variety of other biologically active compounds. The compound can be synthesized through cyclo-condensation reactions involving active methylene compounds and pyrrole derivatives .

Case Studies and Research Findings

3.1 Synthesis and Characterization

A study by Khaled M.H. Hilmy et al. focused on the synthesis of novel pyrrolo[2,3-b]pyridine derivatives using this compound as a starting material. The research highlighted the efficiency of cyclo-condensation reactions in producing these derivatives and their subsequent evaluation for biological activity .

3.2 Pharmacological Evaluation

In another study, the pharmacological profiles of various pyrrolo[2,3-b]pyridine derivatives were evaluated for their anticancer and anti-inflammatory activities. The findings indicated that modifications to the methyl propanoate moiety significantly influenced the bioactivity of the resulting compounds .

Mechanism of Action

The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Solubility/Storage Research Use/Applications
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate N/A C₁₁H₁₂N₂O₂ 204.23 Methyl ester, pyrrolopyridine Data not available Intermediate in organic synthesis
3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid 18502-18-6 C₁₁H₁₂N₂O₂ 204.23 Carboxylic acid, 2-methyl-pyrrolopyridine Soluble in DMSO; store at RT, sealed, dry Kinase inhibitor research
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid 1638744-79-2 C₁₂H₁₄N₃O₂ 247.26 α-Amino acid, 1-methyl-pyrrolopyridine Likely zwitterionic; research use only Peptide mimetics, drug discovery
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7-yl)propanoate 1018126-97-0 C₁₄H₁₇F₂N₃O₃ 313.30 Difluoromethyl, isopropyl, pyrazolopyridine Data not available Pharmaceutical intermediate

Key Structural and Functional Differences

(a) Core Heterocycle and Substitution Patterns
  • Pyrrolo[2,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine: The target compound and most analogs (e.g., ) retain the pyrrolo[2,3-b]pyridine core, which is electron-rich due to its fused indole-like structure. In contrast, the pyrazolo[3,4-b]pyridine derivative () introduces a pyrazole ring, enhancing metabolic stability and altering π-π stacking interactions .
(b) Functional Group Variations
  • Ester vs. Acid vs. Amino Acid: The methyl ester group in the target compound () enhances lipophilicity compared to the carboxylic acid analog (), improving membrane permeability but reducing aqueous solubility. The α-amino acid derivative () introduces a zwitterionic character, making it suitable for mimicking natural amino acids in peptide-based drug design .
(c) Halogenation and Bulky Substituents
  • The pyrazolo derivative () incorporates difluoromethyl and isopropyl groups, which are known to enhance metabolic stability and target selectivity in pharmaceuticals. Fluorination also increases electronegativity, affecting receptor binding .

Stability and Handling Considerations

  • Storage : The carboxylic acid analog () requires storage at room temperature in sealed, moisture-free conditions to prevent hydrolysis .
  • Safety : Most analogs (e.g., ) are labeled "for research use only", emphasizing restricted human application.

Biological Activity

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific biological targets, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.23 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine moiety attached to a propanoate group, which is significant for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of TNIK (TRAF2 and NCK interacting kinase), a target involved in various signaling pathways related to cancer and inflammation. Inhibition of TNIK has been associated with reduced IL-2 secretion, which is crucial for T-cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Study Target IC50_{50} Effect Reference
In-house screeningTNIK< 1 nMPotent inhibition
Cytokine assaysIL-2 secretionConcentration-dependentInhibition observed
Cancer cell linesVarious (e.g., MDA-MB-231)VariableAntiproliferative effects noted

Case Studies

  • TNIK Inhibition : A study conducted by researchers demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit high inhibition on TNIK with IC50_{50} values lower than 1 nM. This suggests strong potential for therapeutic applications in diseases where TNIK plays a pivotal role, such as certain cancers and autoimmune disorders .
  • IL-2 Secretion Inhibition : Another investigation highlighted the concentration-dependent characteristics of IL-2 inhibition by this compound. This finding is particularly relevant for immunological applications where modulation of T-cell activity is desired .
  • Anticancer Activity : In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit cell growth provides a promising avenue for further research into its use as an anticancer agent .

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